3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
Beschreibung
Eigenschaften
IUPAC Name |
3-methyl-7-(4-methylphenyl)-1,2-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c1-9-3-5-10(6-4-9)11-7-18-13-12(11)15-8-16(2)14(13)17/h3-7,15H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGRNXONNUXGBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2NCN(C3=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar compounds have been reported to target various enzymes and receptors, such as jak1.
Mode of Action
It is known that similar compounds interact with their targets by binding to the active site, thereby inhibiting the function of the target.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, including those involved in cell signaling and immune response.
Pharmacokinetics
It is known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells. This suggests that the compound may have good bioavailability.
Biologische Aktivität
3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thieno[3,2-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial, antifungal, and anticancer domains. The unique structural features of this compound, including the presence of a methyl group and a para-methylphenyl substituent, contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 258.34 g/mol. The compound's structure is characterized by a thieno[3,2-d]pyrimidin-4(1H)-one core, which is known for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂OS |
| Molecular Weight | 258.34 g/mol |
| CAS Number | 1987112-22-0 |
Antifungal Properties
The antifungal activity of thienopyrimidine derivatives has also been documented. These compounds may act by disrupting fungal cell wall synthesis or inhibiting key metabolic pathways essential for fungal survival. Again, while direct evidence for the antifungal activity of this compound is sparse, its structural characteristics imply possible effectiveness .
Anticancer Potential
Research into thienopyrimidine compounds has revealed their potential as anticancer agents. They may exert their effects through various mechanisms such as inducing apoptosis in cancer cells or inhibiting tumor growth factors. The unique arrangement of functional groups in this compound may enhance its interaction with cancer-specific targets .
While detailed studies on the specific mechanism of action for this compound are lacking, compounds with similar structures have been shown to interact with various biological targets through hydrogen bonding and hydrophobic interactions. These interactions can lead to modulation of enzyme activities and disruption of cellular processes .
Case Studies and Research Findings
Several studies have explored the biological activities of thieno[3,2-d]pyrimidine derivatives:
- Antibacterial Study : A derivative similar to this compound was tested against Gram-positive and Gram-negative bacteria and showed promising results in inhibiting bacterial growth .
- Anticancer Research : A study evaluated several thienopyrimidine derivatives for their ability to induce apoptosis in cancer cell lines. The results indicated that modifications at the 7-position significantly enhanced anticancer activity compared to unsubstituted analogs .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-7-(4-methylphenyl)-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, functionalized 2-aminothiophene derivatives can react with aromatic aldehydes in aqueous potassium phosphate at elevated temperatures (100°C for 7 hours) to form the dihydrothieno-pyrimidinone scaffold . NMR and IR spectroscopy are critical for verifying intermediate structures (e.g., δ ~9.75 ppm for pyrimidinone protons; C=O stretch at ~1687 cm⁻¹) .
- Key Data : Typical yields range from 82% to 88% under optimized conditions.
Q. How can the purity and structural integrity of the compound be validated?
- Methodology :
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm).
- Spectroscopy : Confirm the structure via -NMR (e.g., aromatic protons at δ 6.55–8.07 ppm, methyl groups at δ ~2.74 ppm) and -NMR (e.g., carbonyl carbons at ~168–172 ppm) .
- X-ray Crystallography : Single-crystal studies (R factor < 0.07) resolve stereochemical ambiguities, such as the planar conformation of the thieno-pyrimidinone ring .
Q. What are the primary challenges in characterizing this compound?
- Challenges :
- Solubility : Limited solubility in polar solvents (e.g., water) complicates NMR analysis. Use DMSO-d6 or deuterated chloroform for better resolution .
- Crystallization : Slow evaporation from ethanol/water mixtures (1:1 v/v) improves crystal quality for X-ray studies .
Advanced Research Questions
Q. How does substitution at the 7-position (4-methylphenyl) influence biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare analogues with varying aryl groups (e.g., 4-chlorophenyl vs. 4-fluorophenyl) using kinase inhibition assays (e.g., Cdc7 kinase IC₅₀ values). The 4-methylphenyl group enhances lipophilicity, improving membrane permeability .
- Data : Analogues with bulky substituents at the 7-position show reduced potency due to steric clashes in the ATP-binding pocket .
Q. What computational strategies are effective for predicting binding modes with kinase targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of kinase domains (e.g., PDB: 5L2S for Cdc7). The thieno-pyrimidinone core forms hydrogen bonds with hinge-region residues (e.g., Glu94 and Asp167) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of the ligand-protein complex. RMSD values < 2 Å indicate stable binding .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodology :
- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation of the methyl group).
- Prodrug Design : Introduce acetyl-protected hydroxyl groups to enhance bioavailability, as seen in related pyridopyrimidines .
Q. What are the recommended assays for evaluating off-target effects?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
